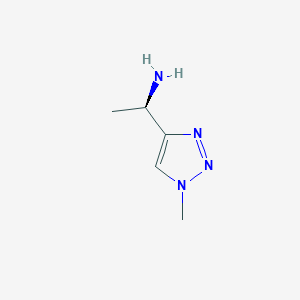
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or by using a suitable amine precursor in the cycloaddition step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.
科学研究应用
Chemistry
In chemistry, (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or enhanced reactivity.
作用机制
The mechanism of action of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that lacks the chiral center and amine group.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the ethan-1-amine group.
(1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Similar but lacks the methyl group on the triazole ring.
Uniqueness
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its combination of a chiral center, a triazole ring, and an amine group. This combination allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
(1R)-1-(1-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |
InChI 键 |
CPIUETQFTNIZMQ-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=CN(N=N1)C)N |
规范 SMILES |
CC(C1=CN(N=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


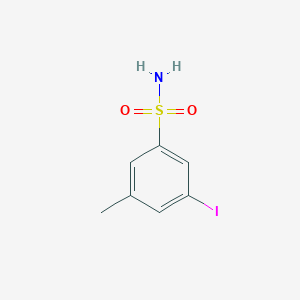
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
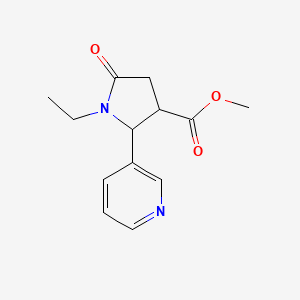
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)
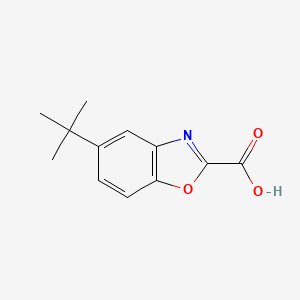
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
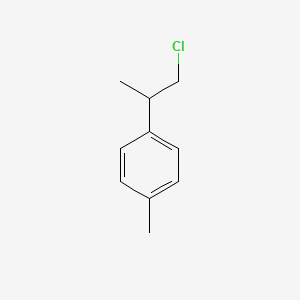


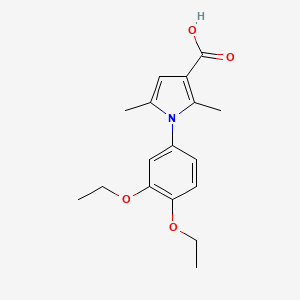
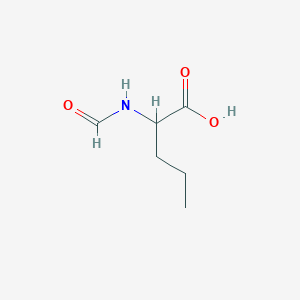
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
